3-Chloro-N-(4-methoxyphenyl)propanamide: Superior Melting Point and Thermal Properties Compared to Unsubstituted Analog
The presence of a 4-methoxy group on the phenyl ring of 3-chloro-N-(4-methoxyphenyl)propanamide results in a significantly higher and sharper melting point compared to the unsubstituted analog 3-chloro-N-phenylpropanamide [1]. This indicates increased lattice energy and purity, making it easier to characterize and handle as a solid. The target compound melts at 126-128 °C , while the comparator 3-chloro-N-phenylpropanamide has a reported melting point range of 84-87 °C .
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 126-128 °C |
| Comparator Or Baseline | 3-chloro-N-phenylpropanamide: 84-87 °C |
| Quantified Difference | Increase of approximately 39-44 °C |
| Conditions | Standard capillary melting point apparatus; solid-state physical property comparison |
Why This Matters
A higher melting point and smaller range suggest higher initial purity and a more ordered crystalline structure, which are critical parameters for procurement as a reference standard or for reliable use in solid-phase synthesis.
- [1] PubChem. 3-chloro-N-phenylpropanamide (CID 62774). View Source
